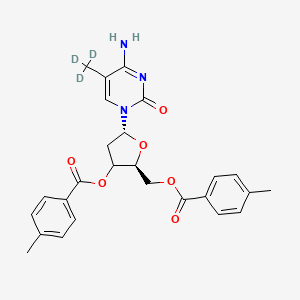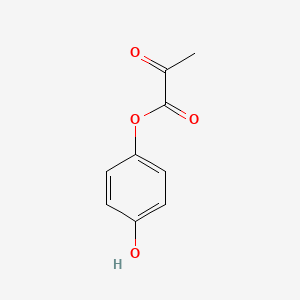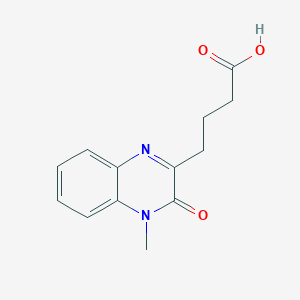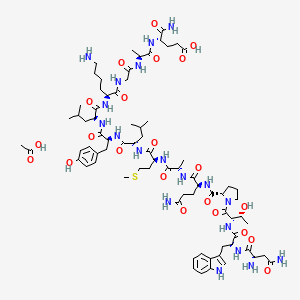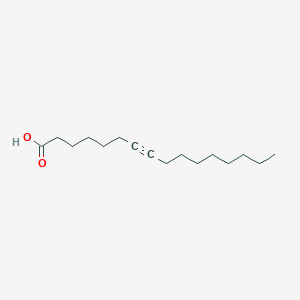
Diisobutyl vinylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutyl vinylphosphonate is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutyl vinylphosphonate can be synthesized through several methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. Another method involves the cross-metathesis of vinylphosphonates with terminal alkenes using ruthenium-based catalysts . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and sometimes microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of palladium or copper catalysts is common in these processes, allowing for the large-scale synthesis of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl vinylphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the vinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for nucleophilic substitutions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Diisobutyl vinylphosphonate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a biochemical probe.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diisobutyl vinylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The vinyl group allows for further functionalization, making it a versatile compound for various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other vinylphosphonates and phosphonate esters such as diethyl vinylphosphonate and dimethyl vinylphosphonate .
Uniqueness
Diisobutyl vinylphosphonate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
2359-17-3 |
|---|---|
Molecular Formula |
C10H21O3P |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
1-[ethenyl(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C10H21O3P/c1-6-14(11,12-7-9(2)3)13-8-10(4)5/h6,9-10H,1,7-8H2,2-5H3 |
InChI Key |
XUXXZCFRZHFEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C=C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
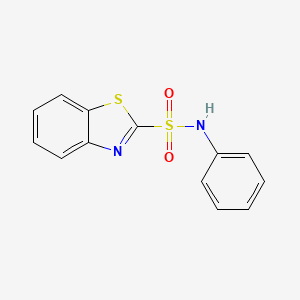
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
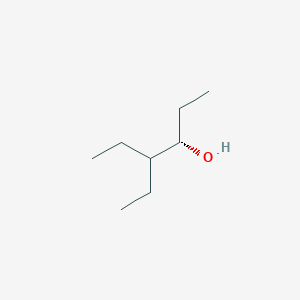
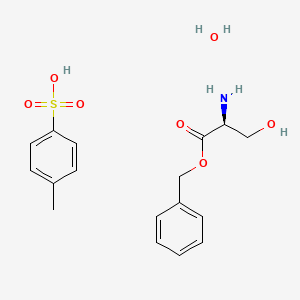
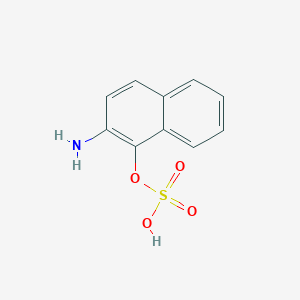
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
